Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride is a potent biochemical compound primarily recognized for its role as an enzyme inhibitor. It is classified as a selective inhibitor of phosphodiesterase II and adenosine deaminase, making it significant in various therapeutic contexts, particularly in neurology and virology. The compound is derived from the purine base adenine and is utilized in research related to memory, cognition, and viral replication.
Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, commonly referred to as EHNA hydrochloride, is sourced from chemical synthesis processes involving the reaction of erythro-9-(2-hydroxy-3-nonyl)adenine with hydrochloric acid. It falls under the category of bioactive small molecules and enzyme inhibitors, specifically targeting adenosine receptors and phosphodiesterases. The compound is classified under several therapeutic areas, including Huntington's disease, Parkinson's disease, schizophrenia, sleep disorders, stress and anxiety, and stroke management .
The synthesis of erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride typically involves the following steps:
The synthesis requires precise control of temperature and pH levels to optimize yield and purity. Analytical methods such as high-performance liquid chromatography may be employed to confirm the identity and purity of the synthesized compound .
Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride has a molecular formula of and a molecular weight of 313.83 g/mol. The structure features a nonyl side chain attached to a hydroxyl group at the 2-position of the ribose moiety, which is linked to a purine base.
Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride participates in various chemical reactions that are crucial for its function as an enzyme inhibitor:
The mechanism of action for erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride involves:
Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride appears as a white powder with a melting point between 183°C and 184°C. It is soluble in solvents such as dimethyl sulfoxide and ethanol.
The compound has notable stability under proper storage conditions (recommended at -20°C). Its reactivity profile indicates that it can participate in various biochemical interactions due to its functional groups .
Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride has several scientific applications:
Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride (EHNA-HCl) functions as a potent and reversible inhibitor of adenosine deaminase (ADA), with distinct selectivity for the ADA1 isozyme. This enzyme catalyzes the irreversible deamination of adenosine to inosine, a critical step in purine metabolism. EHNA-HCl binds to the active site of ADA1 with high affinity, effectively blocking substrate access. Research demonstrates that EHNA (10 µM) achieves 75–90% inhibition of adenosine deamination in cellular models, leading to significant intracellular accumulation of adenosine [3] [5]. This accumulation modulates downstream purine metabolites, as evidenced by suppressed hypoxanthine and uric acid production in endotoxemic rats treated with EHNA-HCl [8].
Notably, EHNA-HCl exhibits differential effects across ADA isoforms. While it potently inhibits ADA1 (Ki in the nanomolar range), its impact on ADA2 is minimal. This selectivity is critical in physiological contexts where ADA1 predominates in lymphoid tissues and ADA2 in monocytes/macrophages. In in vitro studies using primary cultured cortical cells, EHNA-HCl (10–100 µM) significantly reduced RNA editing efficacy at specific sites (C and D) of 5-HT₂C receptor mRNA—an effect attributed to altered adenosine availability and consequent changes in adenosine-dependent pathways [1].
Table 1: Selectivity Profile of EHNA-HCl on Adenosine Deaminase Isozymes
Isozyme | Tissue Distribution | EHNA-HCl Inhibition | Functional Consequence |
---|---|---|---|
ADA1 | Ubiquitous (lymphoid) | Potent (IC₅₀ ~0.1 µM) | Accumulation of adenosine; modulation of 5-HT₂C editing |
ADA2 | Monocytes/macrophages | Weak (>100 µM IC₅₀) | Minimal impact on inflammatory adenosine metabolism |
Beyond ADA inhibition, EHNA-HCl acts as a specific allosteric modulator of cGMP-stimulated phosphodiesterase type 2 (PDE2). Electrophysiological studies in isolated cardiac myocytes reveal that EHNA-HCl (IC₅₀ = 3–5 µM) reverses the inhibitory effect of cGMP on cAMP-stimulated L-type calcium currents. This occurs via direct binding to PDE2’s regulatory GAF-B domain, which suppresses cGMP-induced enzyme activation without displacing cGMP itself [2] [7]. The inhibition is non-competitive with respect to cyclic nucleotides, confirming an allosteric mechanism [2].
Structurally, EHNA-HCl’s hydrophobic nonyl chain is essential for PDE2 binding. Modifications to this moiety diminish inhibitory activity, while the adenine group anchors interaction with the catalytic site. This specificity is highlighted by EHNA-HCl’s lack of effect on other PDE isoforms (e.g., PDE1, PDE3, PDE4) at concentrations ≤30 µM [2]. In neuronal and stem cell models, PDE2 inhibition by EHNA-HCl elevates intracellular cAMP, maintaining pluripotency markers (OCT-4, NANOG) in human embryonic stem cells by blocking spontaneous differentiation pathways [6].
Table 2: Kinetics of EHNA-HCl-Mediated PDE2 Inhibition
System | IC₅₀ (µM) | Effect on Substrate Kinetics | Functional Outcome |
---|---|---|---|
Frog ventricular particulate | 4–5 | Non-competitive for cGMP/cAMP | Restores cAMP-stimulated Ca²⁺ currents |
Purified soluble PDE2 | 3 | No change in cGMP Kₐ (40 nM) | Blocks NO-mediated cardiac inhibition |
Human embryonic stem cells | ~10 | Increases cAMP duration | Sustains pluripotency markers |
EHNA-HCl engages in competitive interactions with key enzymes in nucleotide metabolism beyond ADA. It impedes the catabolism of deoxyadenosine and adenosine analogs (e.g., cordycepin), enhancing their stability and cytotoxic effects. In herpes simplex virus (HSV)-infected HeLa cells, EHNA-HCl (10 µM) synergizes with cordycepin (3′-deoxyadenosine), reducing viral replication by >99%. This synergy arises from EHNA-HCl’s competitive inhibition of adenosine deaminase, which prevents cordycepin’s deamination to inactive 3′-deoxyinosine [3]. The structural basis lies in EHNA-HCl’s adenine mimetic core, which competes for the catalytic site while its hydroxy-nonyl side chain stabilizes enzyme binding.
Furthermore, EHNA-HCl influences RNA editing machinery through substrate competition. By elevating adenosine levels, it alters ADAR (adenosine deaminase acting on RNA) activity, specifically reducing site-selective editing (sites C and D) of 5-HT₂C receptor mRNA in cortical neurons. This occurs without affecting ADAR-2 pre-mRNA or GluR2 mRNA editing, indicating substrate-specific competition rather than global ADAR inhibition [1].
Table 3: Competitive Binding Targets of EHNA-HCl
Target Enzyme | Substrate Affected | Binding Mechanism | Biological Consequence |
---|---|---|---|
Adenosine deaminase | Cordycepin | Competitive inhibition | Synergistic antiviral effects |
ADAR RNA editing complex | 5-HT₂CR mRNA | Altered adenosine availability | Reduced RNA editing at sites C/D |
cGMP-stimulated PDE | cGMP/cAMP | Allosteric (non-competitive) | Enhanced cAMP signaling in stem cells |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7